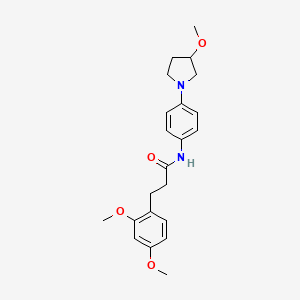
3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide, also known as DMPPP, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
科学研究应用
3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the sigma-1 receptor, which is involved in a variety of physiological processes including pain perception, memory, and mood regulation. This compound has also been studied for its potential use as a tool compound in drug discovery, as it can be used to selectively activate or inhibit sigma-1 receptor signaling pathways.
作用机制
The exact mechanism of action of 3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide is not fully understood, but it is believed to act as a sigma-1 receptor agonist. Activation of the sigma-1 receptor has been shown to have a variety of effects on cellular signaling pathways, including modulation of calcium ion channels, regulation of protein kinase activity, and alteration of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can increase calcium influx in cells expressing the sigma-1 receptor, and can also modulate the activity of various protein kinases. In vivo studies have demonstrated that this compound can have analgesic effects in animal models of pain, and can also modulate the activity of the hypothalamic-pituitary-adrenal axis.
实验室实验的优点和局限性
One advantage of using 3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide in lab experiments is its selectivity for the sigma-1 receptor, which allows researchers to specifically target this receptor and study its effects. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve desired effects.
未来方向
There are several potential future directions for research involving 3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide. One area of interest is the potential use of this compound as a therapeutic agent for the treatment of pain and other neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular signaling pathways. Finally, this compound may also be useful as a tool compound in drug discovery, as it can be used to selectively target the sigma-1 receptor and study its effects.
合成方法
The synthesis of 3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide involves the reaction of 4-(3-methoxypyrrolidin-1-yl)aniline with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
属性
IUPAC Name |
3-(2,4-dimethoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-26-19-10-4-16(21(14-19)28-3)5-11-22(25)23-17-6-8-18(9-7-17)24-13-12-20(15-24)27-2/h4,6-10,14,20H,5,11-13,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFITALYLCMTMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CCC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

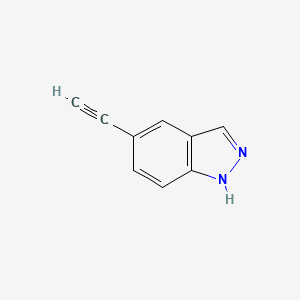

![1-[2-(3-methoxyphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B2786404.png)
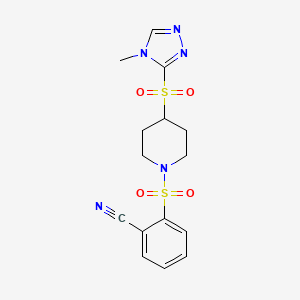

![4-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine](/img/structure/B2786409.png)
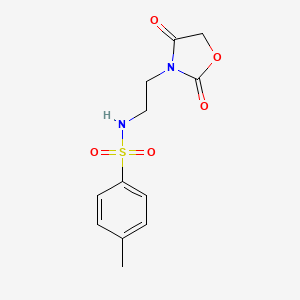
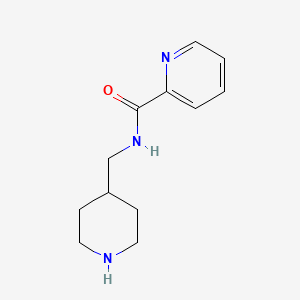
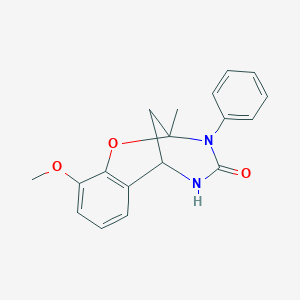

![3-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2786418.png)
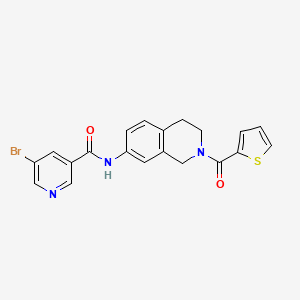
![(2E)-N-cyclohexyl-2-[(2,4-dichlorophenyl)formamido]-3-phenylprop-2-enamide](/img/structure/B2786420.png)
![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2786422.png)